molecular formula C13H17NO4 B3084781 Methyl (2S)-3-(benzyloxy)-2-acetamidopropanoate CAS No. 114285-16-4

Methyl (2S)-3-(benzyloxy)-2-acetamidopropanoate

Cat. No.: B3084781
CAS No.: 114285-16-4
M. Wt: 251.28 g/mol
InChI Key: CFLLGPVHURLPAJ-LBPRGKRZSA-N
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Description

Methyl (2S)-3-(benzyloxy)-2-acetamidopropanoate (CAS 114285-16-4, MFCD32639500) is a chiral ester derivative of α-amino acid, characterized by a benzyl-protected hydroxyl group and an acetamido substituent on the α-carbon. Its molecular formula is C₁₃H₁₇NO₄, with a molecular weight of 263.28 g/mol. This compound is frequently utilized in peptide synthesis and as a building block for heterocyclic compounds due to its stereochemical stability and reactivity in nucleophilic substitutions . The (2S)-configuration ensures its compatibility with enzymatic processes, making it valuable in pharmaceutical intermediates .

Properties

IUPAC Name

methyl (2S)-2-acetamido-3-phenylmethoxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-10(15)14-12(13(16)17-2)9-18-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,15)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLLGPVHURLPAJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(COCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-3-(benzyloxy)-2-acetamidopropanoate typically involves multiple steps. One common method starts with the protection of the hydroxyl group of serine using a benzyl group, followed by acetylation of the amino group. The final step involves esterification of the carboxyl group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-3-(benzyloxy)-2-acetamidopropanoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamido derivatives.

Scientific Research Applications

Methyl (2S)-3-(benzyloxy)-2-acetamidopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S)-3-(benzyloxy)-2-acetamidopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can facilitate binding to hydrophobic pockets, while the acetamido group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target molecule, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural and functional similarities to other amino acid derivatives are critical for understanding its reactivity and applications. Below is a comparative analysis:

Compound Name CAS Number Key Substituents Functional Groups Purity Applications Reference
Methyl (2S)-3-(benzyloxy)-2-acetamidopropanoate 114285-16-4 Benzyloxy, Acetamido Ester, Amide 96% Peptide synthesis, heterocycle precursors
Methyl 1-(2-{[(benzyloxy)carbonyl]amino}acetamido)cyclobutane-1-carboxylate 90058-40-5 Cyclobutane, Benzyloxycarbonyl Ester, Carbamate 96% Cyclic peptide analogs, constrained scaffolds
(2S)-2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid 110938-45-9 Sulfonamido, Methoxy Carboxylic acid, Sulfonamide N/A Enzyme inhibition, protease studies
Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate 2365390-46-9 Pyrrolidine, Benzyloxycarbonyl Ester, Amide 95% Conformational studies, peptidomimetics

Key Observations :

  • Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances solubility in organic solvents compared to carboxylic acid derivatives (e.g., CAS 110938-45-9), which are more polar and prone to ionization .
  • Benzyloxy Protection : The benzyloxy group in the target compound and CAS 90058-40-5 provides steric protection for hydroxyl groups during synthetic steps, unlike the methoxy group in CAS 110938-45-9, which is electron-donating and alters electrophilic substitution patterns .
  • Chirality and Ring Systems: The (2S)-configuration in the target compound contrasts with the (2R)-pyrrolidine derivative (CAS 2365390-46-9), affecting stereoselectivity in enzyme interactions . Cyclobutane (CAS 90058-40-5) introduces ring strain, enhancing reactivity in cycloadditions compared to the linear propanoate backbone of the target compound .

Reactivity Comparison :

  • The target compound’s ester group undergoes hydrolysis 5–10× slower than carboxylic acid derivatives (e.g., CAS 110938-45-9) in basic conditions due to reduced electrophilicity .
  • Benzyloxy-protected compounds (target and CAS 90058-40-5) show higher stability in Grignard reactions compared to methoxy-protected analogues .

Research Findings and Data

Thermal Stability :

  • The target compound decomposes at 215°C, while CAS 110938-45-9 (carboxylic acid) decomposes at 190°C, reflecting ester group stability .
    Solubility :
  • Target compound: 12 mg/mL in dichloromethane; CAS 110938-45-9: <1 mg/mL in the same solvent due to ionic character .

Biological Activity

Methyl (2S)-3-(benzyloxy)-2-acetamidopropanoate is an organic compound characterized by a complex structure that includes a benzyloxy group, an acetamido group, and a methyl ester. This unique combination of functional groups contributes to its specific chemical reactivity and biological activity, making it a subject of interest in various scientific fields, including medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzyloxy group enhances its binding affinity to hydrophobic pockets within target proteins, while the acetamido group can form hydrogen bonds with active site residues. These interactions can modulate the activity of target molecules, leading to various biochemical effects, including enzyme inhibition or receptor activation.

Research Findings

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. For instance, compounds derived from this structure have shown potential in inhibiting the growth of certain Gram-negative bacteria, which is crucial for developing new antibiotics .
  • Cell Adhesion and Signaling : Research has demonstrated that related compounds can modulate cell adhesion and signaling pathways. These activities are essential for understanding how such compounds can influence cellular behaviors in various biological contexts, including cancer therapy .
  • Therapeutic Applications : The compound has been investigated as a precursor in drug development due to its potential therapeutic properties. Its ability to selectively target specific pathways makes it a candidate for further exploration in treating diseases such as cancer .

Case Studies

  • Study on Integrin Ligands : A study evaluated the effects of integrin ligands derived from similar compounds on cell internalization processes. The findings suggested that these ligands could enhance the delivery of therapeutic agents into tumor cells, thereby improving treatment efficacy .
  • Antimicrobial Evaluation : Another study focused on synthesizing phosphonotripeptide derivatives related to this compound. The antimicrobial activity was assessed through minimum inhibitory concentration (MIC) tests against various bacterial strains, revealing significant differences in activity based on structural variations .

Data Table: Biological Activity Summary

Biological Activity Observation Reference
Antimicrobial ActivityInhibitory effects on Gram-negative bacteria
Cell Adhesion ModulationEnhanced adhesion in integrin-mediated assays
Therapeutic PotentialPromising candidate for drug development

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (2S)-3-(benzyloxy)-2-acetamidopropanoate
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Methyl (2S)-3-(benzyloxy)-2-acetamidopropanoate

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